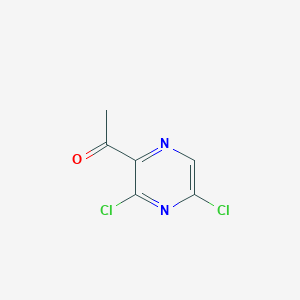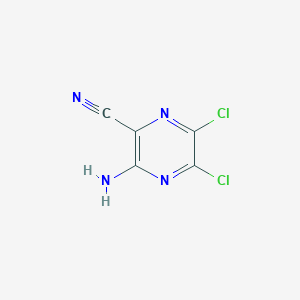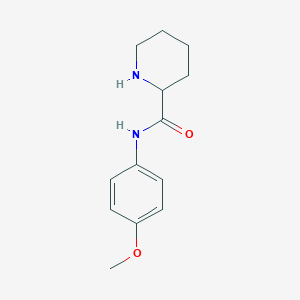
N-(4-Methoxyphenyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)piperidine-2-carboxamide, also known as MPDC, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. MPDC belongs to the class of compounds known as piperidines, which are commonly used in the pharmaceutical industry as building blocks for the synthesis of various drugs.
Mecanismo De Acción
The exact mechanism of action of N-(4-Methoxyphenyl)piperidine-2-carboxamide is not fully understood, but it is thought to act as an antioxidant and anti-inflammatory agent. N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to reduce levels of reactive oxygen species and inhibit the activation of inflammatory pathways in cells.
Efectos Bioquímicos Y Fisiológicos
N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-Methoxyphenyl)piperidine-2-carboxamide in lab experiments is its relatively low toxicity. It has also been shown to be stable under a variety of conditions, making it a useful tool for studying oxidative stress and neurodegenerative diseases. However, one limitation is that N-(4-Methoxyphenyl)piperidine-2-carboxamide is not very water-soluble, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-Methoxyphenyl)piperidine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route. Other potential areas of research include its use as an anti-inflammatory agent and its potential effects on other physiological systems.
Métodos De Síntesis
The synthesis of N-(4-Methoxyphenyl)piperidine-2-carboxamide involves the reaction between 4-methoxybenzoyl chloride and piperidine-2-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-Methoxyphenyl)piperidine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)piperidine-2-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as a neuroprotective agent. Studies have shown that N-(4-Methoxyphenyl)piperidine-2-carboxamide can protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
19612-30-7 |
|---|---|
Nombre del producto |
N-(4-Methoxyphenyl)piperidine-2-carboxamide |
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3,(H,15,16) |
Clave InChI |
BCKRVXIBVRXQID-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



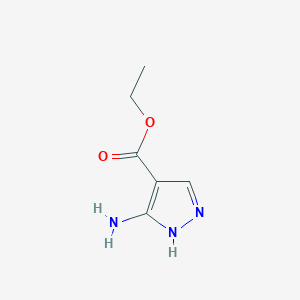
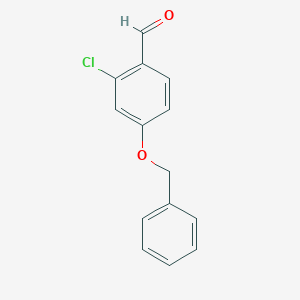
![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
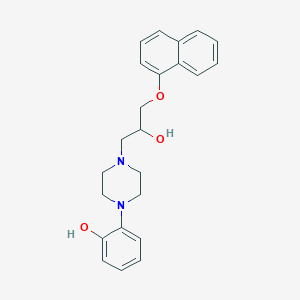
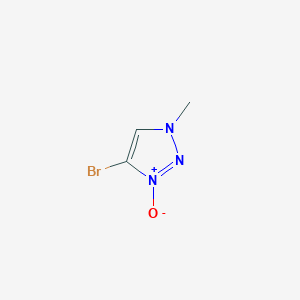
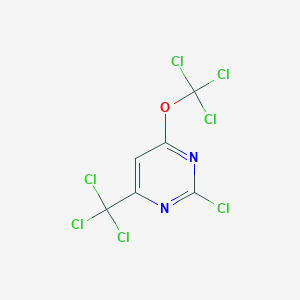
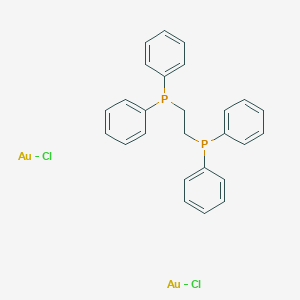
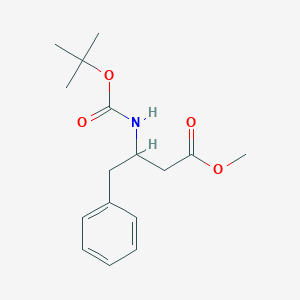
![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)
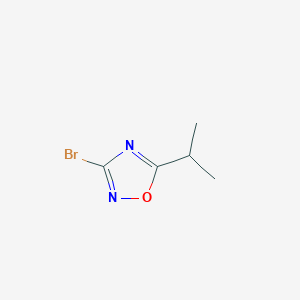
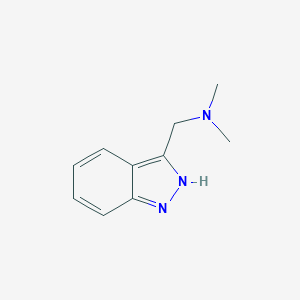
![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)
